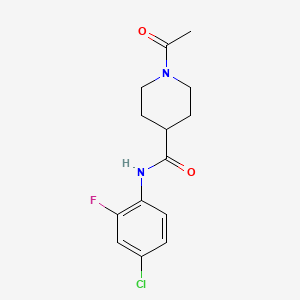
1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ACY-1215 and is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in various cellular processes, including gene expression, protein degradation, and cell motility. ACY-1215 has shown promising results in preclinical studies and is being investigated for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Wirkmechanismus
ACY-1215 works by selectively inhibiting 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which is an enzyme that plays a crucial role in various cellular processes. This compound is responsible for the deacetylation of various proteins, including alpha-tubulin, HSP90, and cortactin. Inhibition of this compound leads to the accumulation of acetylated proteins, ultimately leading to the activation of various cellular pathways, including the unfolded protein response, autophagy, and apoptosis.
Biochemical and Physiological Effects
ACY-1215 has been shown to have various biochemical and physiological effects. In cancer, ACY-1215 leads to the accumulation of misfolded proteins, ultimately leading to cancer cell death. In neurodegenerative disorders, ACY-1215 reduces the accumulation of toxic proteins in the brain, leading to a reduction in disease progression. In autoimmune diseases, ACY-1215 modulates the immune response, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
ACY-1215 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which allows for the study of the specific role of this compound in various cellular processes. However, one limitation is that the synthesis of ACY-1215 is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of ACY-1215. One future direction is the investigation of ACY-1215 as a potential treatment for other diseases, including infectious diseases and metabolic disorders. Another future direction is the development of more potent and selective 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide inhibitors. Finally, the investigation of the combination of ACY-1215 with other therapies, including chemotherapy and immunotherapy, is another future direction for the study of ACY-1215.
Synthesemethoden
The synthesis of ACY-1215 involves several steps, including the reaction of 4-chloro-2-fluoroaniline with acetic anhydride to form 1-acetyl-4-chloro-2-fluoroaniline. The resulting compound is then reacted with piperidine-4-carboxylic acid to form ACY-1215. The synthesis of ACY-1215 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
ACY-1215 has been extensively studied for its therapeutic potential in various diseases. In cancer, ACY-1215 has shown promising results in preclinical studies as a potential treatment for multiple myeloma, lymphoma, and solid tumors. ACY-1215 works by inhibiting 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which leads to the accumulation of misfolded proteins, ultimately leading to cancer cell death. In neurodegenerative disorders, ACY-1215 has shown potential as a treatment for Huntington's disease and Alzheimer's disease. ACY-1215 works by reducing the accumulation of toxic proteins in the brain, which are responsible for the progression of these diseases. In autoimmune diseases, ACY-1215 has shown potential as a treatment for lupus and rheumatoid arthritis. ACY-1215 works by modulating the immune response, leading to a reduction in inflammation.
Eigenschaften
IUPAC Name |
1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQRCNVGOOQZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)
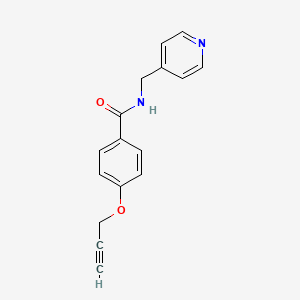
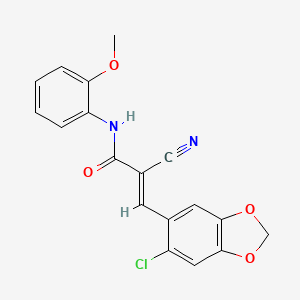
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5300895.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)
![3-(2,4-dimethylphenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5300916.png)
![(4R)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5300927.png)
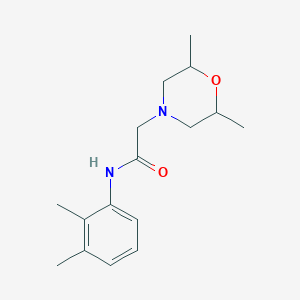
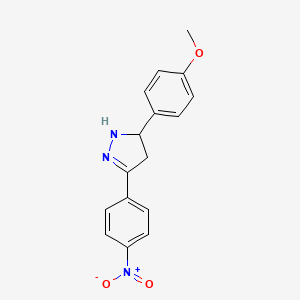
![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5300944.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)